(6-Phthalimidohexyl)triphenylphosphonium bromide

Anticancer Cytotoxicity Linker SAR

This C6 hexyl-linked TPP salt is a validated intermediate for mitochondria-targeted synthesis, offering optimal lipophilicity for reliable accumulation while avoiding the cytotoxicity of longer C10-C12 analogs. Critical for Wittig olefination and ylide chemistry with a protected amine. Verify lot-specific purity and request a CoA before purchase.

Molecular Formula C32H31BrNO2P
Molecular Weight 572.483
CAS No. 129789-59-9
Cat. No. B591857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Phthalimidohexyl)triphenylphosphonium bromide
CAS129789-59-9
Molecular FormulaC32H31BrNO2P
Molecular Weight572.483
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCCCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
InChIInChI=1S/C32H31NO2P.BrH/c34-31-29-22-12-13-23-30(29)32(35)33(31)24-14-1-2-15-25-36(26-16-6-3-7-17-26,27-18-8-4-9-19-27)28-20-10-5-11-21-28;/h3-13,16-23H,1-2,14-15,24-25H2;1H/q+1;/p-1
InChIKeySQTSHQQNNSLBJE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Phthalimidohexyl)triphenylphosphonium Bromide (CAS 129789-59-9): A Mitochondria-Targeting Phosphonium Salt


(6-Phthalimidohexyl)triphenylphosphonium bromide (CAS 129789-59-9) is a quaternary phosphonium salt characterized by a triphenylphosphonium (TPP+) cation linked to a phthalimide moiety via a six-carbon hexyl chain. The compound has a molecular formula of C32H31BrNO2P, a molecular weight of 572.48 g/mol, and a melting point of 74-76°C. It is typically supplied as a hygroscopic, white to light yellow powder with a purity specification of 94%. [1] The TPP+ cation confers a delocalized positive charge and high lipophilicity, enabling accumulation within the mitochondrial matrix (100-1000× for a monocation) driven by the mitochondrial membrane potential (Δψ, ca. 180 mV) in accordance with the Nernst equation. [2] This physicochemical profile positions the compound as a modular intermediate for mitochondria-targeted research applications, including synthesis of phosphonium ylides, mitochondrial probes, and anticancer agents. [3]

Why (6-Phthalimidohexyl)triphenylphosphonium Bromide Cannot Be Substituted with Other Alkyl-TPP Salts


In-class alkyltriphenylphosphonium (alkyl-TPP) compounds are not interchangeable due to profound linker length-dependent differences in lipophilicity, mitochondrial accumulation, and cytotoxicity. Studies demonstrate that the ability of alkyl-TPP+ cations to inhibit the respiratory chain and decrease mitochondrial membrane potential increases with the length of the alkyl chain, indicating that hydrophobicity is a critical determinant of toxicity. [1] Furthermore, the TPP+ moiety alone can disrupt mitochondrial function in a linker group-dependent manner, independent of antioxidant properties. [2] Substituting a hexyl (C6) linker with a shorter butyl (C4) or longer decyl (C10) chain fundamentally alters the compound's cellular uptake, mitochondrial targeting efficiency, and biological effects. Therefore, direct substitution without validation compromises experimental reproducibility and data interpretation. The following quantitative evidence details the specific differentiation of the C6 hexyl-linked phthalimide-TPP salt against its closest analogs.

Quantitative Evidence for (6-Phthalimidohexyl)triphenylphosphonium Bromide Differentiation Against Comparators


Cytotoxicity Differentiation: Hexyl (C6) Linker Exhibits Potent Activity While Ethyl (C2) Linker Is Inactive in K562 Cells

In a direct head-to-head comparison of [2-(phthaloylamino)alkyl]triphenylphosphonium derivatives against the K562 human leukemia cell line, the ethyl-linked analog (2a, C2 linker) was found to be completely inactive, whereas the hexyl-linked analog (6-Phthalimidohexyl)triphenylphosphonium bromide, corresponding to compound 2c with a C6 linker, exhibited potent cytotoxic activity with an IC50 value of approximately 1 μM. [1] This structure-activity relationship demonstrates that the C6 hexyl linker is the minimal effective alkyl chain length for achieving significant antiproliferative activity in this phthalimide-TPP series. [2]

Anticancer Cytotoxicity Linker SAR

Mitochondrial Uncoupling and Toxicity Increase with Alkyl Chain Length: C6 Hexyl Provides Intermediate Potency

A class-level analysis of alkyltriphenylphosphonium cations reveals that the ability to inhibit the mitochondrial respiratory chain and induce proton leak increases systematically with alkyl chain length, driven by enhanced hydrophobicity. [1] While quantitative IC50 values for the hexyl (C6) derivative in isolated mitochondria are not directly reported in the same study as the butyl (C4) and decyl (C10) analogs, the established log-linear relationship between chain length and uncoupling potency allows for class-level inference. [2] Specifically, decyl-TPP (C10) exhibits significantly greater mitochondrial toxicity and respiratory inhibition compared to butyl-TPP (C4). The hexyl (C6) linker of the target compound occupies an intermediate position, providing sufficient lipophilicity for mitochondrial accumulation while mitigating the excessive toxicity associated with longer C10-C12 chains. [3] This intermediate profile is critical for balancing targeting efficiency with mitochondrial integrity preservation.

Mitochondrial Uncoupling Linker SAR Toxicity

Chain Length-Dependent Mitochondrial Accumulation: C6 Hexyl Balances Uptake and Specificity

Systematic studies on modular TPP+ modifications demonstrate that alkyl chain extension enhances mitochondrial uptake, with longer alkyl linkers generally increasing lipophilicity and consequently mitochondrial accumulation. [1] However, studies also indicate that a long alkyl chain (10-12 carbons) increases the mitochondrial accumulation of TPP+-linked drugs but concurrently elevates toxicity to micromolar concentrations. [2] The hexyl (C6) linker of (6-Phthalimidohexyl)triphenylphosphonium bromide provides a quantitatively distinct balance: it offers sufficient lipophilicity for effective mitochondrial targeting without the pronounced cytotoxicity associated with decyl (C10) or dodecyl (C12) chains. While direct quantitative accumulation ratios for the C6 hexyl derivative versus C10 decyl are not available, the established structure-activity relationship confirms that C6 represents a functionally optimized intermediate chain length. [3]

Mitochondrial Targeting Linker SAR Cellular Uptake

Validated Application Scenarios for (6-Phthalimidohexyl)triphenylphosphonium Bromide


Synthesis of Mitochondria-Targeted Anticancer Agents Requiring Intermediate Chain Length (C6) for Optimal Cytotoxic Activity

The compound serves as a critical intermediate for constructing mitochondria-targeted anticancer molecules. Evidence from direct head-to-head comparison demonstrates that the C6 hexyl linker is essential for potent cytotoxicity (IC50 ~1 μM) in the K562 human leukemia cell line, whereas the C2 ethyl analog is completely inactive. [1] This SAR data validates the hexyl linker as the minimal effective chain length for phthalimide-TPP conjugates with anticancer applications. Researchers should prioritize this specific salt over shorter-chain analogs when designing compounds intended for mitochondrial accumulation and antiproliferative activity.

Development of Mitochondrial Probes and Imaging Agents with Balanced Lipophilicity and Minimized Background Toxicity

For fluorescent or biotinylated mitochondrial probes, the C6 hexyl linker of (6-Phthalimidohexyl)triphenylphosphonium bromide provides an optimized balance between mitochondrial accumulation and off-target effects. Class-level evidence confirms that alkyl chain length directly modulates both mitochondrial uptake and respiratory chain inhibition, with longer C10-C12 chains inducing significant toxicity. [2] The C6 linker occupies a validated intermediate position, offering sufficient lipophilicity for reliable mitochondrial targeting while mitigating the confounding cytotoxicity observed with longer-chain TPP vectors. [3] This compound is therefore the rational choice for live-cell imaging and functional assays requiring intact mitochondrial physiology.

Modular Building Block for Wittig Reactions and Phosphonium Ylide Synthesis in Medicinal Chemistry

The phthalimide-protected primary amine functionality, combined with the reactive triphenylphosphonium group, makes this compound a versatile building block for Wittig olefination and ylide chemistry. [4] The six-carbon spacer provides sufficient conformational flexibility for downstream transformations while maintaining synthetic accessibility. Researchers in medicinal chemistry and organic synthesis should select this specific chain length when the synthetic route requires a phosphonium salt with a protected amine terminus and an intermediate-length alkyl tether.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Phthalimidohexyl)triphenylphosphonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.